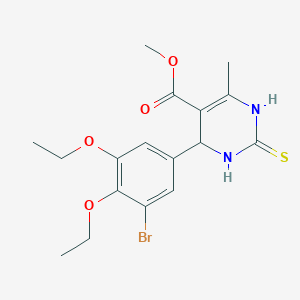
methyl 4-(3-bromo-4,5-diethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-bromo-4,5-diethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, commonly known as BDMC, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. BDMC has been shown to possess several biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The exact mechanism of action of BDMC is not fully understood. However, several studies have suggested that BDMC exerts its biological activities through the modulation of various signaling pathways. BDMC has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell survival. BDMC has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, BDMC has been shown to modulate the expression of various genes involved in oxidative stress, inflammation, and cancer cell proliferation.
Biochemical and Physiological Effects
BDMC has been shown to possess several biochemical and physiological effects. BDMC has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. BDMC has also been shown to possess anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress-induced damage. Additionally, BDMC has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the advantages of using BDMC in lab experiments is its low toxicity and high solubility in water. BDMC can be easily synthesized in the lab, and its purity can be increased using various purification techniques. However, one of the limitations of using BDMC in lab experiments is its low stability in the presence of light and air. Additionally, BDMC can be difficult to handle due to its high reactivity with various chemical reagents.
将来の方向性
There are several future directions for the research on BDMC. One of the future directions is the development of BDMC-based drugs for the treatment of various diseases, such as cancer, inflammation, and oxidative stress-related diseases. Additionally, future research can focus on the optimization of the synthesis method of BDMC to increase its yield and purity. Furthermore, future research can focus on the elucidation of the exact mechanism of action of BDMC and the identification of its molecular targets. Finally, future research can focus on the development of new derivatives of BDMC with improved biological activities and pharmacokinetic properties.
Conclusion
In conclusion, BDMC is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. BDMC possesses several biological activities, including anti-inflammatory, antioxidant, and anticancer properties. BDMC can be synthesized using a multistep process, and its purity can be increased using various purification techniques. BDMC has several advantages and limitations for lab experiments, and there are several future directions for the research on BDMC. Overall, BDMC is a promising candidate for the development of new drugs for the treatment of various diseases.
合成法
BDMC can be synthesized using a multistep process involving the condensation of 3-bromo-4,5-diethoxybenzaldehyde with thiourea, followed by the reaction with methyl acetoacetate. The final step involves the reaction of the resulting intermediate with methyl iodide to form BDMC. The overall yield of the synthesis is around 40%, and the purity of the compound can be increased using various purification techniques, such as column chromatography.
科学的研究の応用
BDMC has been extensively studied for its potential therapeutic applications. Several studies have shown that BDMC possesses anticancer properties and can induce apoptosis in cancer cells. BDMC has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, BDMC has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
製品名 |
methyl 4-(3-bromo-4,5-diethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
|---|---|
分子式 |
C17H21BrN2O4S |
分子量 |
429.3 g/mol |
IUPAC名 |
methyl 4-(3-bromo-4,5-diethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21BrN2O4S/c1-5-23-12-8-10(7-11(18)15(12)24-6-2)14-13(16(21)22-4)9(3)19-17(25)20-14/h7-8,14H,5-6H2,1-4H3,(H2,19,20,25) |
InChIキー |
XVYQTJKELHWZBY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)Br)OCC |
正規SMILES |
CCOC1=C(C(=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)
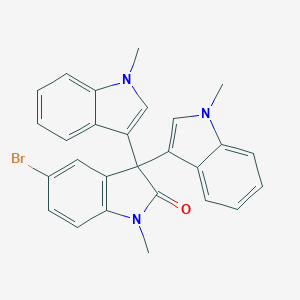
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl benzyl ether](/img/structure/B307424.png)
![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}quinoline](/img/structure/B307427.png)
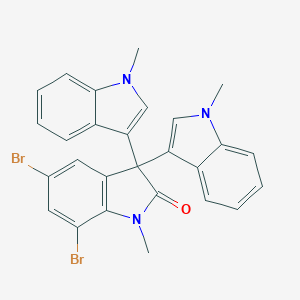
![(5Z)-5-[(2-cyclopentyloxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307430.png)

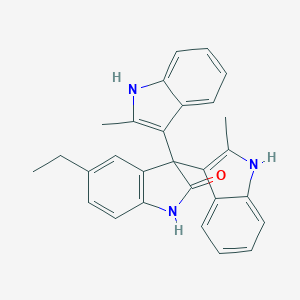
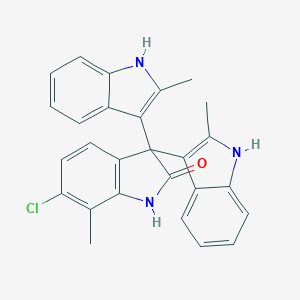
![4-[bis(1-methyl-1H-indol-3-yl)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B307437.png)
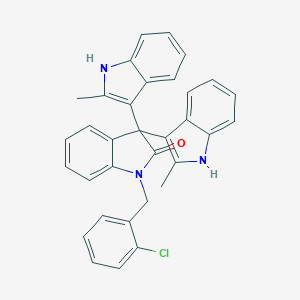

![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-dibromophenyl methyl ether](/img/structure/B307442.png)